2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol
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Overview
Description
2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an ethyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol typically involves the reaction of 4-fluorobenzyl chloride with ethylamine, followed by the addition of ethylene oxide. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[Ethyl-(4-fluoro-benzyl)-amino]-acetaldehyde, while reduction could produce 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethane.
Scientific Research Applications
2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl-(4-chloro-benzyl)-amino]-ethanol
- 2-[Ethyl-(4-bromo-benzyl)-amino]-ethanol
- 2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol
Uniqueness
2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[ethyl-[(4-fluorophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTUYLCTXUCHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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